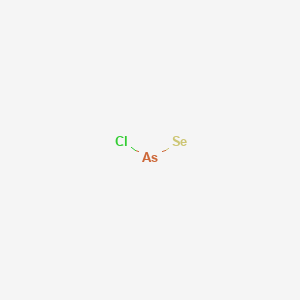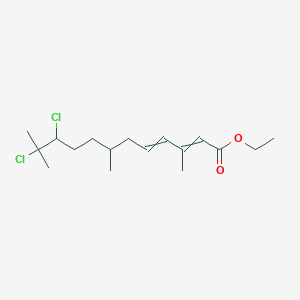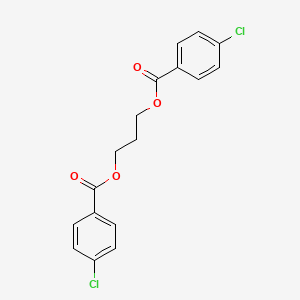
Propane-1,3-diyl bis(4-chlorobenzoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane-1,3-diyl bis(4-chlorobenzoate) is an organic compound with the molecular formula C17H14Cl2O4. It is a derivative of propane, where two 4-chlorobenzoate groups are attached to the 1 and 3 positions of the propane molecule. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propane-1,3-diyl bis(4-chlorobenzoate) can be synthesized through the esterification reaction between propane-1,3-diol and 4-chlorobenzoic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions with an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of propane-1,3-diyl bis(4-chlorobenzoate) involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient production with high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Propane-1,3-diyl bis(4-chlorobenzoate) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 4-chlorobenzoate groups can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield propane-1,3-diol and 4-chlorobenzoic acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as ethanol or water.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Products include substituted benzoates and propane derivatives.
Hydrolysis: Products are propane-1,3-diol and 4-chlorobenzoic acid.
Oxidation and Reduction: Products include carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
Propane-1,3-diyl bis(4-chlorobenzoate) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of propane-1,3-diyl bis(4-chlorobenzoate) involves its interaction with various molecular targets. The ester bonds in the compound can be hydrolyzed by esterases, releasing the active 4-chlorobenzoic acid, which can then interact with cellular components. The chlorine atoms in the benzoate groups can also participate in substitution reactions, leading to the formation of new compounds with potential biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propane-1,2-diyl bis(3-chlorobenzoate): Similar structure but with different positioning of the chlorobenzoate groups.
1,1′-(Propane-1,3-diyl)bis(3-phenylthiourea): Contains thiourea groups instead of ester groups.
1,3-Bis(tosyloxy)propane: Contains tosylate groups instead of chlorobenzoate groups
Uniqueness
Propane-1,3-diyl bis(4-chlorobenzoate) is unique due to its specific ester linkage and the presence of 4-chlorobenzoate groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
57847-60-6 |
|---|---|
Molekularformel |
C17H14Cl2O4 |
Molekulargewicht |
353.2 g/mol |
IUPAC-Name |
3-(4-chlorobenzoyl)oxypropyl 4-chlorobenzoate |
InChI |
InChI=1S/C17H14Cl2O4/c18-14-6-2-12(3-7-14)16(20)22-10-1-11-23-17(21)13-4-8-15(19)9-5-13/h2-9H,1,10-11H2 |
InChI-Schlüssel |
XXVLEKQHSJKZEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)OCCCOC(=O)C2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Chlorophenyl)methyl]-1,1-diphenylmethanimine](/img/structure/B14624450.png)
![Dispiro[4.1.4.1]dodecan-6-one](/img/structure/B14624455.png)
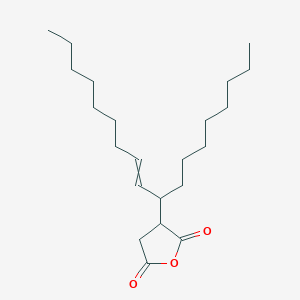
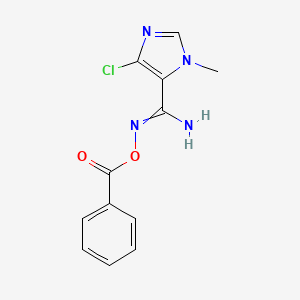
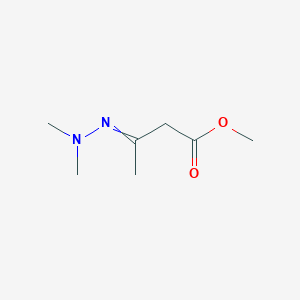
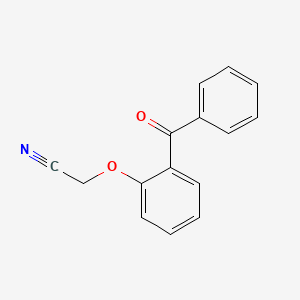
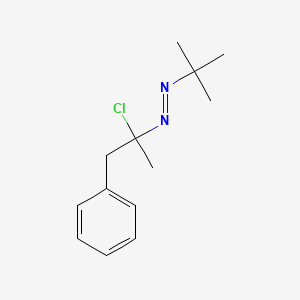
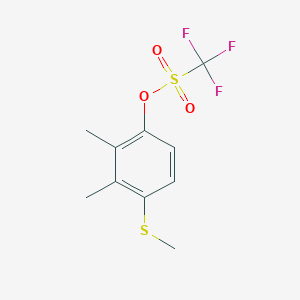
![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14624518.png)
![2-Iodo-N-[3-(pentyloxy)phenyl]benzamide](/img/structure/B14624521.png)
![N-{3-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14624534.png)
